5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one 5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one
Brand Name: Vulcanchem
CAS No.: 16946-87-5
VCID: VC5278374
InChI: InChI=1S/C4H7N5O/c1-2-3(7-5)6-4(10)9-8-2/h5H2,1H3,(H2,6,7,9,10)
SMILES: CC1=NNC(=O)N=C1NN
Molecular Formula: C4H7N5O
Molecular Weight: 141.134

5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one

CAS No.: 16946-87-5

Cat. No.: VC5278374

Molecular Formula: C4H7N5O

Molecular Weight: 141.134

* For research use only. Not for human or veterinary use.

5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one - 16946-87-5

Specification

CAS No. 16946-87-5
Molecular Formula C4H7N5O
Molecular Weight 141.134
IUPAC Name 5-hydrazinyl-6-methyl-2H-1,2,4-triazin-3-one
Standard InChI InChI=1S/C4H7N5O/c1-2-3(7-5)6-4(10)9-8-2/h5H2,1H3,(H2,6,7,9,10)
Standard InChI Key DLRWFYQEPZGOGH-UHFFFAOYSA-N
SMILES CC1=NNC(=O)N=C1NN

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s triazine ring system is functionalized at the 5-position with a hydrazinyl group (NHNH2-\text{NHNH}_2) and at the 6-position with a methyl group (CH3-\text{CH}_3). This substitution pattern enhances its electronic and steric properties, facilitating interactions with biological targets such as enzymes and nucleic acids. The planar triazine core allows for π\pi-stacking interactions, while the hydrazinyl group provides nucleophilic sites for covalent bonding .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC4H7N5O\text{C}_4\text{H}_7\text{N}_5\text{O}
Molecular Weight141.13 g/mol
Exact Mass141.065 Da
Topological Polar Surface Area96.95 Ų

Synthetic Methodologies

Nucleophilic Attack and Cyclization

The most common synthesis involves reacting hydrazine with 6-methyl-1,2,4-triazin-3-one under alkaline conditions. The hydrazine acts as a nucleophile, attacking the carbonyl group of the triazinone, followed by cyclization to form the dihydrotriazine ring. Optimized conditions (e.g., ethanol solvent, reflux at 80°C) yield purities exceeding 95%.

Industrial-Scale Production

While lab-scale synthesis uses batch reactors, industrial methods may employ continuous flow systems to enhance yield and reduce byproducts. Key parameters include temperature control (70–90°C) and stoichiometric ratios of hydrazine to triazinone (1.2:1).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Signals at δ\delta 2.35 ppm (singlet, methyl group) and δ\delta 8.10 ppm (broad, hydrazinyl -NH-) .

  • 13C^{13}\text{C} NMR: Peaks at δ\delta 168.5 ppm (C=O) and δ\delta 155.2 ppm (triazine C-N) .

Infrared (IR) Spectroscopy

Strong absorption bands at 1675 cm1^{-1} (C=O stretch) and 3300–3400 cm1^{-1} (N-H stretch).

Biological Activities

Antimicrobial Properties

The hydrazinyl group disrupts bacterial cell membranes and inhibits enzymes critical for microbial survival. Preliminary studies suggest activity against Staphylococcus aureus and Escherichia coli, though quantitative MIC data remain limited .

Table 2: Anticancer Activity of Triazinone Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism
13a MCF-712.5Caspase activation
18h A54910.0DNA intercalation

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: Treatment with H2O2\text{H}_2\text{O}_2 yields triazine N-oxides, which exhibit enhanced solubility.

  • Reduction: Sodium borohydride reduces the hydrazinyl group to an amine, altering biological activity.

Nucleophilic Substitution

The hydrazinyl group participates in reactions with electrophiles (e.g., alkyl halides), forming derivatives with modified pharmacological profiles .

Applications in Drug Discovery

Antimicrobial Agent Development

The compound’s ability to inhibit bacterial growth positions it as a lead structure for novel antibiotics. Further optimization could improve potency against Gram-negative pathogens.

Anticancer Therapeutics

By leveraging its apoptosis-inducing potential, researchers are exploring hybrid molecules combining the triazine core with known pharmacophores (e.g., pyrazole, quinoline) .

Challenges and Future Directions

Current limitations include insufficient in vivo data and scalability issues in synthesis. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to enhance efficacy.

  • Toxicology Profiles: Assessing safety in animal models.

  • Formulation Strategies: Improving bioavailability through prodrug design or nanoencapsulation .

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